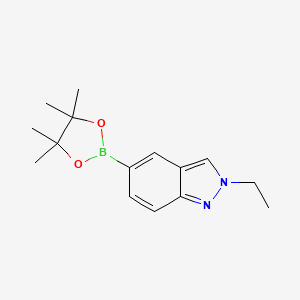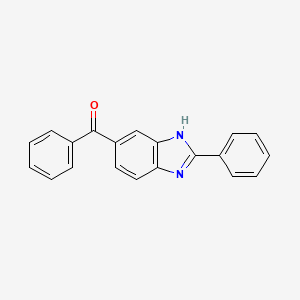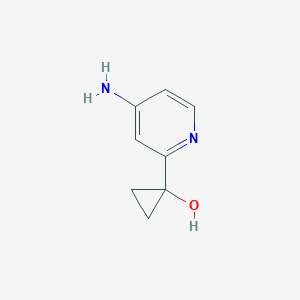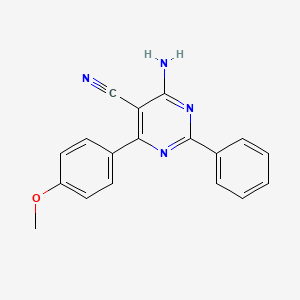
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of benzoylacetone with arylthiourea in the presence of ethanol and sulfuric acid, followed by cyclization to form the pyrimidine ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a role in angiogenesis . This inhibition can disrupt the formation of new blood vessels, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound has a similar structure but includes a furan ring instead of a phenyl group.
4-Amino-6-chloropyrimidine: This compound has a chlorine atom instead of the methoxyphenyl group.
Uniqueness
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and phenyl groups provide hydrophobic interactions, while the amino and carbonitrile groups offer sites for hydrogen bonding and nucleophilic attacks. This unique combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H14N4O |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
4-amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-14-9-7-12(8-10-14)16-15(11-19)17(20)22-18(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,21,22) |
InChI-Schlüssel |
XBGNFLPGDLHQJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


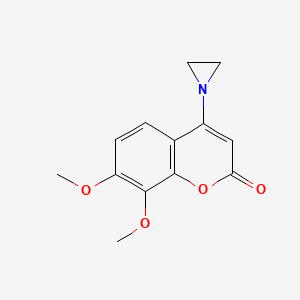


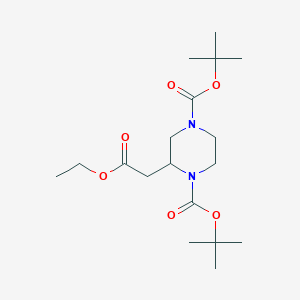
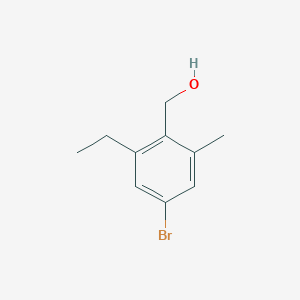
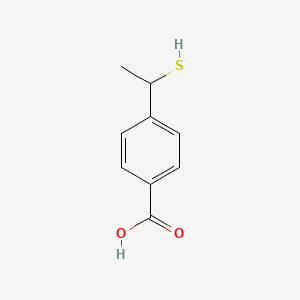
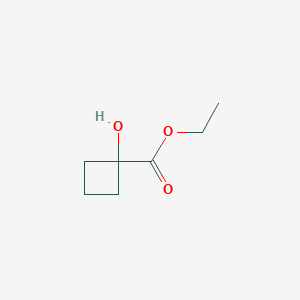


![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)

